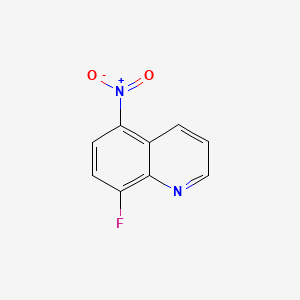

8-Fluoro-5-nitroquinoline

Description

The exact mass of the compound 8-Fluoro-5-nitroquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 8-Fluoro-5-nitroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Fluoro-5-nitroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-fluoro-5-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2O2/c10-7-3-4-8(12(13)14)6-2-1-5-11-9(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSYAMNMWPZLGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00241638 | |

| Record name | Quinoline, 8-fluoro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00241638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94832-39-0 | |

| Record name | Quinoline, 8-fluoro-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094832390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 8-fluoro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00241638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Fluoro-5-nitroquinoline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 8-Fluoro-5-nitroquinoline, a substituted quinoline derivative of interest in medicinal chemistry and materials science. Due to its unique combination of a fluorine atom and a nitro group on the quinoline scaffold, this compound presents potential for further investigation in drug discovery and as a building block in organic synthesis.

Core Chemical Properties

8-Fluoro-5-nitroquinoline is a solid organic compound with the molecular formula C₉H₅FN₂O₂.[1][2][3][4] Its structure incorporates a bicyclic aromatic system with a fluorine substituent at position 8 and a nitro group at position 5. These functional groups are expected to significantly influence its chemical reactivity, electronic properties, and biological activity.

Physicochemical and Spectroscopic Data

The known and predicted physicochemical properties of 8-Fluoro-5-nitroquinoline are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₉H₅FN₂O₂ | [1][2][3][4] |

| Molecular Weight | 192.15 g/mol | [1][2] |

| CAS Number | 94832-39-0 | [1][2] |

| Predicted Melting Point | 106.28 °C | [2] |

| Predicted Boiling Point | ~329.7 °C at 760 mmHg | [2] |

| Predicted XlogP | 2.5 | [1] |

| Appearance | Not specified (likely a solid) | |

| Solubility | Predicted to be poorly soluble in water, with higher solubility in polar aprotic solvents like DMSO and DMF.[5] |

Structural Identifiers:

| Identifier | Value | Source |

| IUPAC Name | 8-fluoro-5-nitroquinoline | [1] |

| SMILES | C1=CC2=C(C=CC(=C2N=C1)F)--INVALID-LINK--[O-] | [1][6] |

| InChI | InChI=1S/C9H5FN2O2/c10-7-3-4-8(12(13)14)6-2-1-5-11-9(6)7/h1-5H | [1][2][6] |

| InChIKey | WOSYAMNMWPZLGF-UHFFFAOYSA-N | [1][6] |

Chemical Structure and Reactivity

The chemical structure of 8-Fluoro-5-nitroquinoline is characterized by the quinoline bicyclic system. The electron-withdrawing nature of the nitro group at the 5-position and the fluorine atom at the 8-position deactivates the aromatic rings towards electrophilic substitution. Conversely, these substitutions make the quinoline ring more susceptible to nucleophilic attack. The nitro group can also be a site for reduction to an amino group, opening pathways for further derivatization.

Experimental Protocols

Proposed Synthesis: Nitration of 8-Fluoroquinoline

A plausible synthetic route to 8-Fluoro-5-nitroquinoline involves the regioselective nitration of 8-fluoroquinoline. The directing effects of the fluorine atom and the quinoline nitrogen would need to be carefully considered to optimize the yield of the desired 5-nitro isomer.

Reaction Scheme:

Caption: Proposed synthesis of 8-Fluoro-5-nitroquinoline.

Detailed Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 8-fluoroquinoline (1 equivalent) in concentrated sulfuric acid.

-

Cooling: Cool the mixture to 0-5 °C in an ice bath.

-

Nitration: Add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the cooled solution, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Purification: Filter the solid precipitate, wash with cold water until the filtrate is neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Proposed Purity Validation Workflow

A standard workflow for confirming the purity and identity of the synthesized 8-Fluoro-5-nitroquinoline would involve a combination of chromatographic and spectroscopic techniques.

Caption: Workflow for synthesis and purity validation.

High-Performance Liquid Chromatography (HPLC):

-

Instrumentation: HPLC system with a UV-Vis Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).

-

Detection: Monitor at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Experiments: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the chemical structure.

High-Resolution Mass Spectrometry (HRMS):

-

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

-

Ionization Mode: Positive or negative ESI.

-

Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition.

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of 8-Fluoro-5-nitroquinoline is currently limited. However, based on the activities of structurally related compounds, its potential as an antimicrobial and anticancer agent can be hypothesized.

Fluoroquinolones are a well-established class of antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV.[7] Nitroaromatic compounds, including other nitroquinolines, are also known for their broad-spectrum antimicrobial effects.[8] The combination of a fluoro group and a nitro group in 8-Fluoro-5-nitroquinoline suggests that it may exhibit potent antimicrobial properties.

Furthermore, several nitroquinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[8] The proposed mechanism for some of these compounds involves the induction of oxidative stress and the inhibition of crucial cellular enzymes.[8]

Proposed Anticancer Mechanism of Action

Based on related nitroquinoline compounds, a potential mechanism of action for 8-Fluoro-5-nitroquinoline as an anticancer agent could involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.

Caption: Proposed anticancer mechanism of action.

Safety and Handling

8-Fluoro-5-nitroquinoline is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Quinoline, 8-fluoro-5-nitro- | C9H5FN2O2 | CID 154498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. 8-fluoro-5-nitroquinoline,(CAS# 94832-39-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. 8-Fluoro-5-nitroquinoline - CAS:94832-39-0 - Sunway Pharm Ltd [3wpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. PubChemLite - 8-fluoro-5-nitroquinoline (C9H5FN2O2) [pubchemlite.lcsb.uni.lu]

- 7. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 8-Fluoro-5-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Fluoro-5-nitroquinoline is a halogenated nitroaromatic compound belonging to the quinoline family. This technical guide provides a comprehensive overview of its physicochemical characteristics, drawing from publicly available data and predictive models. The document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the potential applications of this molecule. Key physicochemical parameters, including molecular properties, predicted solubility, and spectral data, are summarized. Furthermore, this guide outlines detailed, though often inferred, experimental protocols for its synthesis and analysis, and discusses its potential biological activities and mechanisms of action based on structurally related compounds.

Physicochemical Characteristics

The physicochemical properties of 8-Fluoro-5-nitroquinoline are crucial for understanding its behavior in biological and chemical systems. While experimental data for this specific molecule is limited, a combination of predicted values and data from analogous compounds provides a solid foundation for its characterization.

Molecular and Physical Properties

A summary of the key molecular and predicted physical properties of 8-Fluoro-5-nitroquinoline is presented in Table 1. These values are primarily sourced from computational predictions available in public chemical databases.

| Property | Value | Source |

| Molecular Formula | C₉H₅FN₂O₂ | PubChem[1] |

| Molecular Weight | 192.15 g/mol | PubChem[1] |

| Exact Mass | 192.03350557 Da | PubChem[1] |

| Predicted Boiling Point | 329.7 °C at 760 mmHg | Letopharm Ltd.[2], LabSolutions[3] |

| Predicted Density | 1.446 g/cm³ | Letopharm Ltd.[2] |

| Predicted pKa | -0.23 (basic) | ChemicalBook[4] |

| Predicted XLogP3 | 2.5 | PubChem[1] |

| Predicted Melting Point | 106.28 °C | LabSolutions[3] |

Solubility Profile

The solubility of 8-Fluoro-5-nitroquinoline is predicted based on its structure and the known solubility of similar nitroquinoline compounds. The presence of the nitro group and the aromatic quinoline core suggests low aqueous solubility, while the fluorine atom may slightly increase lipophilicity.[5]

| Solvent Type | Example Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, PBS (pH 7.4) | Very Low | The molecule is predominantly hydrophobic. The basic nitrogen on the quinoline ring may be protonated in acidic conditions, slightly increasing solubility.[5] |

| Polar Aprotic | DMSO, DMF | High | These solvents are effective in solvating a wide range of organic molecules.[5] |

| Polar Protic | Ethanol, Methanol | Moderate to Low | Expected to be more soluble than in water, but high concentrations may be difficult to achieve due to its hydrophobic nature.[5] |

| Non-Polar | Dichloromethane, Chloroform | Moderate | The aromatic and non-polar characteristics of the quinoline ring suggest solubility in chlorinated solvents.[5] |

Spectral Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the quinoline ring would appear in the downfield region (typically 7-9 ppm). The fluorine atom would cause splitting of adjacent proton signals. |

| ¹³C NMR | Aromatic carbons would resonate in the 110-160 ppm range. The carbon attached to the fluorine atom would show a large one-bond coupling constant (¹JCF). |

| FT-IR | Characteristic peaks for C-H aromatic stretching (~3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic ring (1400-1600 cm⁻¹), a C-F stretching band, and strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹ respectively.[6] |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z 192.03. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.[1][7] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 8-Fluoro-5-nitroquinoline are not explicitly published. However, methodologies can be adapted from established procedures for structurally similar compounds, such as 5-Fluoro-2-methyl-8-nitroquinoline.

Proposed Synthesis Workflow

A plausible synthetic route for 8-Fluoro-5-nitroquinoline can be proposed, likely involving the nitration of a fluorinated quinoline precursor. The following diagram illustrates a hypothetical workflow.

Protocol for Nitration of 8-Fluoroquinoline (Hypothetical):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 8-fluoroquinoline (1 equivalent) in concentrated sulfuric acid at 0 °C.

-

Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralization and Extraction: Neutralize the resulting solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms. Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Analytical Methods

The following are proposed protocols for the analytical characterization of 8-Fluoro-5-nitroquinoline, adapted from methods used for similar compounds.[7]

2.2.1. High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 1.0 mL/min.

-

Detection: 254 nm.

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: 400 MHz NMR Spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent.

-

Analysis: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

2.2.3. Mass Spectrometry (MS)

-

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

-

Ionization Mode: Positive ESI.

-

Sample Infusion: Introduce a dilute solution of the compound (e.g., 10-50 µg/mL in acetonitrile/water) into the mass spectrometer.

-

Data Analysis: Identify the protonated molecule [M+H]⁺ and compare the measured m/z to the theoretical value.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of 8-Fluoro-5-nitroquinoline is scarce. However, its structural motifs—a fluoroquinolone core and a nitroaromatic group—suggest potential antimicrobial and anticancer properties.

Inferred Antimicrobial Mechanism of Action

The fluoroquinolone scaffold is the basis for a major class of antibiotics that inhibit bacterial DNA synthesis. The proposed mechanism of action for 8-Fluoro-5-nitroquinoline as an antibacterial agent is likely similar.

Potential Anticancer Signaling Pathways

Nitroquinoline derivatives have been investigated for their anticancer properties. The mechanism is often linked to the induction of oxidative stress and inhibition of key cellular enzymes.[8]

Conclusion

8-Fluoro-5-nitroquinoline is a molecule of interest with predicted physicochemical properties that suggest potential applications in medicinal chemistry. While experimental data remains limited, this technical guide provides a comprehensive starting point for researchers by summarizing available information and proposing detailed experimental protocols for its synthesis and characterization. The inferred biological activities, based on its structural similarity to known antimicrobial and anticancer agents, warrant further investigation to unlock the full potential of this compound. Future research should focus on the experimental validation of the predicted properties and the exploration of its biological effects in relevant in vitro and in vivo models.

References

- 1. Quinoline, 8-fluoro-5-nitro- | C9H5FN2O2 | CID 154498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 8-fluoro-5-nitroquinoline| CAS:#94832-39-0 -Letopharm Limited [letopharm.com]

- 3. labsolu.ca [labsolu.ca]

- 4. 8-FLUORO-5-NITROQUINOLINE | 94832-39-0 [amp.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Profile of 8-Fluoro-5-nitroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a proposed synthetic pathway for 8-fluoro-5-nitroquinoline. Due to the limited availability of public experimental spectral data for this specific compound, this document focuses on predicted spectroscopic values derived from structurally related analogues and provides detailed experimental protocols for its synthesis and characterization.

Compound Identification

8-Fluoro-5-nitroquinoline is a heterocyclic aromatic compound with the chemical formula C₉H₅FN₂O₂.[1] Its structure features a quinoline core substituted with a fluorine atom at position 8 and a nitro group at position 5.

| Property | Value | Reference |

| Molecular Formula | C₉H₅FN₂O₂ | [1] |

| Molecular Weight | 192.15 g/mol | [1] |

| CAS Number | 94832-39-0 | [1] |

Predicted Spectroscopic Data

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts are estimated based on the known spectra of 8-substituted and 5-substituted quinolines. The electron-withdrawing nature of the nitro group and the electronegativity of the fluorine atom are expected to significantly influence the chemical shifts of the aromatic protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.0 | dd | J = 4.2, 1.5 |

| H-3 | 7.6 - 7.8 | dd | J = 8.4, 4.2 |

| H-4 | 8.9 - 9.1 | dd | J = 8.4, 1.5 |

| H-6 | 8.3 - 8.5 | d | J = 8.0 |

| H-7 | 7.5 - 7.7 | t | J = 8.0 |

Note: Predictions are based on general substituent effects on the quinoline ring system. Actual values may vary.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are estimated based on substituent effects on the quinoline scaffold. The nitro and fluoro groups will have distinct effects on the carbon chemical shifts.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 122 - 124 |

| C-4 | 135 - 137 |

| C-4a | 128 - 130 |

| C-5 | 148 - 150 |

| C-6 | 125 - 127 |

| C-7 | 118 - 120 |

| C-8 | 155 - 157 (d, ¹JCF ≈ 250 Hz) |

| C-8a | 140 - 142 |

Note: The C-8 signal is expected to show a large coupling constant due to the directly attached fluorine atom.

Predicted Infrared (IR) Spectroscopy Data

The predicted IR absorption bands are based on the characteristic vibrational modes of nitro compounds, fluoroaromatics, and the quinoline ring system.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1580 | Medium | C=C aromatic ring stretch |

| 1530 - 1510 | Strong | Asymmetric NO₂ stretch |

| 1360 - 1340 | Strong | Symmetric NO₂ stretch |

| 1250 - 1150 | Strong | C-F stretch |

| 850 - 800 | Strong | C-H out-of-plane bend |

Mass Spectrometry (MS) Data

Based on its molecular formula, the exact mass of 8-fluoro-5-nitroquinoline can be calculated. In a mass spectrum, the molecular ion peak ([M]⁺) would be expected at this m/z value. High-resolution mass spectrometry (HRMS) would provide a more precise mass for elemental composition confirmation.[1]

| Parameter | Value |

| Calculated Exact Mass | 192.0335 u |

| Expected [M]⁺ Peak | m/z 192 |

| Expected [M+H]⁺ Peak | m/z 193 |

Experimental Protocols

The following protocols provide a general framework for the synthesis and spectroscopic analysis of 8-fluoro-5-nitroquinoline, adapted from established procedures for similar quinoline derivatives.

Proposed Synthesis of 8-Fluoro-5-nitroquinoline

A plausible synthetic route involves the nitration of 8-fluoroquinoline.

Materials:

-

8-Fluoroquinoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add 8-fluoroquinoline to the cold sulfuric acid with stirring.

-

Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of cold, concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the solution of 8-fluoroquinoline, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 8-fluoro-5-nitroquinoline by column chromatography on silica gel.

Spectroscopic Characterization Protocols

¹H and ¹³C NMR Spectroscopy

-

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of the deuterated solvent.

-

Parameters:

-

¹H NMR: Standard single-pulse experiment (zg30). A relaxation delay (D1) of 1-2 seconds and 16-32 scans are typically sufficient.

-

¹³C NMR: Proton-decoupled pulse program (e.g., zgpg30). A longer relaxation delay (D1) of 2-5 seconds and a larger number of scans (1024 or more) may be required to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

-

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Parameters: Spectra are typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is typically presented as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Instrumentation: High-Resolution Mass Spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

-

Ionization Mode: Positive ESI is likely to be effective, detecting the [M+H]⁺ ion.

-

Sample Infusion: The sample is dissolved in a suitable solvent (e.g., acetonitrile/water) and infused into the mass spectrometer.

-

Data Analysis: The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the detected ions. The high-resolution data allows for the determination of the elemental composition.

References

The Emerging Therapeutic Potential of Fluorinated Nitroquinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine and nitro functional groups into the quinoline scaffold has given rise to a novel class of compounds with significant therapeutic promise. This technical guide delves into the potential biological activities of fluorinated nitroquinolines, with a particular focus on their anticancer properties. While research in this specific area is nascent, preliminary evidence suggests that these compounds warrant further investigation as potent and selective therapeutic agents. This document provides a comprehensive overview of the available data, including a summary of cytotoxic activity, a plausible mechanism of action, detailed experimental protocols, and visualizations of potential signaling pathways and experimental workflows.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer effects. The versatility of the quinoline nucleus allows for structural modifications that can fine-tune its physicochemical and pharmacological properties. The introduction of specific substituents, such as fluorine atoms and nitro groups, has been a particularly fruitful strategy for enhancing the therapeutic potential of quinoline-based compounds.[1]

The Role of Fluorine in Drug Design

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance various properties. Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[2][3] Strategic fluorination can block metabolic pathways, improve cell membrane permeability, and introduce favorable interactions with target proteins, ultimately leading to improved efficacy and a better pharmacokinetic profile.[2]

The Nitro Group: A Modulator of Biological Activity

The nitro group, a strong electron-withdrawing moiety, can significantly impact the biological activity of a molecule. In many instances, the biological effects of nitroaromatic compounds are dependent on the enzymatic reduction of the nitro group within the target cell or microorganism.[4] This reduction can lead to the formation of reactive intermediates that can induce cellular damage, a mechanism exploited in some antimicrobial and anticancer agents.[4] Furthermore, the electronic properties of the nitro group can influence the overall charge distribution of the molecule, affecting its interaction with biological macromolecules.

Anticancer Potential of Fluorinated Nitroquinolines

While the broader class of fluoroquinolones has been investigated for anticancer activity, the specific subclass of fluorinated nitroquinolines is an emerging area of interest.[5] A key example that highlights the potential of this class is the investigation of 5-Fluoro-2-methyl-8-nitroquinoline derivatives as novel antiproliferative agents.[1]

Cytotoxic Activity of 5-Fluoro-2-methyl-8-nitroquinoline Derivatives

Preliminary studies suggest that the 5-fluoro and 8-nitro substitutions on the quinoline core are crucial for enhancing cytotoxic activity.[1] The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines using in vitro assays.

Table 1: Inferred Structure-Activity Relationships of Fluorinated Nitroquinolines

| Position of Substitution | Substituent | Effect on Antiproliferative Activity | Inferred Rationale |

| C5 | Fluorine (F) | Enhances cytotoxic activity | Increases metabolic stability and cell permeability.[1] |

| C8 | Nitro (NO₂) | Enhances cytotoxic activity | May be involved in redox-mediated mechanisms or enhance binding to target proteins.[1] |

Note: This table is based on inferred relationships from preliminary studies on 5-Fluoro-2-methyl-8-nitroquinoline and related compounds. A comprehensive library of derivatives is needed for a complete structure-activity relationship (SAR) analysis.

Mechanism of Action: A Plausible Hypothesis

The precise mechanism of action for fluorinated nitroquinolines is still under investigation. However, based on the activity of other anticancer quinoline derivatives, a plausible mechanism involves the inhibition of key cellular signaling pathways that are dysregulated in cancer.[1]

One potential target is the Forkhead box protein M1 (FoxM1) , a transcription factor that is frequently overexpressed in a wide range of human cancers.[1] FoxM1 plays a critical role in cell cycle progression, proliferation, and DNA damage repair. Its inhibition can lead to cell cycle arrest and apoptosis. The proposed mechanism suggests that 5-Fluoro-2-methyl-8-nitroquinoline derivatives may exert their anticancer effects by downregulating the FoxM1 signaling pathway.

Below is a diagram illustrating the potential signaling pathway that could be inhibited by these compounds.

Caption: Potential inhibitory mechanism of fluorinated nitroquinolines on the FoxM1 signaling pathway.

Antimicrobial and Other Potential Biological Activities

While the primary focus of recent research has been on the anticancer potential of fluorinated nitroquinolines, it is important to consider their potential antimicrobial properties, given the well-established antibacterial activity of the broader quinolone class.

Antimicrobial Activity: A Historical Perspective

The fluorinated quinolones (fluoroquinolones) are a major class of antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[6][7][8] The fluorine atom at the C6 position of the quinolone ring is a key determinant of their broad-spectrum antibacterial activity.[7]

It is plausible that fluorinated nitroquinolines may also exhibit antimicrobial activity, although their mechanism is likely to differ from that of traditional fluoroquinolones due to the presence of the nitro group. The nitroaromatic scaffold is found in several antimicrobial agents, and their mechanism often involves bioreduction to cytotoxic intermediates.[4] Further studies are required to explore the antimicrobial spectrum and mechanism of action of this novel class of compounds.

Experimental Protocols

This section provides a detailed methodology for a key experiment used in the evaluation of the anticancer activity of fluorinated nitroquinolines.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan crystals are solubilized and the absorbance is measured, which is directly proportional to the number of viable cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Fluorinated nitroquinoline derivatives

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]

-

-

Compound Treatment:

-

Prepare serial dilutions of the fluorinated nitroquinoline derivatives in complete medium. The final concentration of DMSO should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the compound dilutions.

-

Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48 to 72 hours.[1]

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.[1]

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration.

-

Determine the IC₅₀ value from the dose-response curve using a suitable software (e.g., GraphPad Prism).[1]

-

Caption: Workflow for the MTT cytotoxicity assay.

Future Directions and Conclusion

The field of fluorinated nitroquinolines is in its early stages of exploration, but the initial findings are promising. The anticancer activity of 5-Fluoro-2-methyl-8-nitroquinoline derivatives highlights the potential of this chemical scaffold for the development of novel therapeutic agents.[1]

Future research should focus on:

-

Synthesis and Screening: A systematic synthesis of a diverse library of fluorinated nitroquinoline derivatives and screening against a broad panel of cancer cell lines to establish a comprehensive structure-activity relationship.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways affected by these compounds.

-

Antimicrobial Evaluation: Investigation of the antimicrobial spectrum and mechanism of action of fluorinated nitroquinolines.

-

In Vivo Studies: Evaluation of the efficacy and safety of lead compounds in preclinical animal models.

References

- 1. benchchem.com [benchchem.com]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. Fluorinated quinolones. A review of their mode of action, antimicrobial activity, pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The fluorinated quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Predicted Therapeutic Applications of 8-Fluoro-5-nitroquinoline: A Technical Whitepaper for Drug Development Professionals

Disclaimer: 8-Fluoro-5-nitroquinoline is a novel chemical entity with limited publicly available research. This document extrapolates its potential therapeutic applications based on robust data from structurally related analogs, including fluoroquinolones and nitroquinolines. The proposed mechanisms, experimental protocols, and quantitative data are predictive and intended to guide future research.

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a broad spectrum of pharmacological activities.[1] Strategic functionalization of the quinoline ring allows for the modulation of its biological effects. This technical guide focuses on the predicted therapeutic potential of 8-Fluoro-5-nitroquinoline, a compound whose specific biological profile is yet to be fully elucidated. By analyzing the well-documented activities of quinolines featuring fluoro and nitro substitutions, we can formulate a scientifically informed hypothesis regarding the therapeutic promise of 8-Fluoro-5-nitroquinoline, primarily in the realms of oncology and infectious diseases.

Predicted Therapeutic Applications

Based on the bioactivities of its structural components, 8-Fluoro-5-nitroquinoline is predicted to exhibit significant anticancer and antimicrobial properties. The fluorine atom at the 8-position is anticipated to enhance metabolic stability and cell membrane permeability, while the nitro group at the 5-position is a key contributor to cytotoxic and antimicrobial effects observed in related compounds.

Anticancer Activity

Nitroquinoline derivatives have demonstrated considerable cytotoxic effects against a variety of cancer cell lines.[1] For instance, 8-hydroxy-5-nitroquinoline (nitroxoline) has been identified as a potent anticancer agent.[2][3][4] The proposed anticancer mechanism for nitroquinoline analogs involves the induction of oxidative stress and the inhibition of critical cellular enzymes.[1]

Predicted Mechanisms of Action:

-

Induction of Reactive Oxygen Species (ROS): Similar to other nitroaromatic compounds, 8-Fluoro-5-nitroquinoline is predicted to undergo intracellular nitroreduction, generating reactive oxygen species that are toxic to cancer cells.[2]

-

Enzyme Inhibition: It may inhibit key enzymes involved in cancer progression, such as topoisomerases or protein kinases, a common mechanism for quinoline-based anticancer agents.

-

Signaling Pathway Disruption: The compound could potentially interfere with critical cancer-promoting signaling pathways.

A proposed signaling pathway for the anticancer activity is illustrated below:

Antimicrobial Activity

The combination of a fluoro group and a nitro group on the quinoline scaffold strongly suggests potent antimicrobial activity. Fluoroquinolones are a well-established class of antibiotics, and nitro-aromatic compounds are known for their broad-spectrum antimicrobial effects.[1] Nitroxoline, an 8-hydroxy-5-nitroquinoline, is a clinically used antibacterial agent.[4][5]

Predicted Mechanisms of Action:

-

DNA Gyrase and Topoisomerase IV Inhibition: The fluoroquinolone moiety suggests a mechanism involving the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination.

-

Inhibition of Bacterial Enzymes: The nitro group may contribute to the inhibition of other essential bacterial enzymes through the generation of reactive nitrogen species.

Quantitative Data from Structurally Related Analogs

The following tables summarize the cytotoxic and antimicrobial activities of compounds structurally related to 8-Fluoro-5-nitroquinoline. This data provides a benchmark for predicting its potential efficacy.

Table 1: Cytotoxicity of Related Nitroquinoline Compounds

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 8-hydroxy-5-nitroquinoline (NQ) | Raji (lymphoma) | 5-10 fold lower than clioquinol | [2][3][4] |

| 8-hydroxy-5-nitroquinoline (NQ) | Hela (cervical) | Not specified | [3] |

| 8-hydroxy-5-nitroquinoline (NQ) | PC-3 (prostate) | Not specified | [3] |

Table 2: Antimicrobial Activity of Related Quinolone Compounds

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Clioquinol | Fusarium species | 0.5 - 2 | [6] |

| Clioquinol | Aspergillus fumigatus | 6 | [6] |

| Clioquinol | Candida species | 0.031 - 0.5 (MIC50) | [6] |

| 8-hydroxyquinoline (8HQ) | Candida albicans | 27.58 (µM) | [7] |

| 8-hydroxyquinoline (8HQ) | Saccharomyces cerevisiae | 27.58 (µM) | [7] |

Proposed Experimental Protocols

To validate the predicted therapeutic applications of 8-Fluoro-5-nitroquinoline, the following experimental protocols are proposed.

Anticancer Activity Evaluation: MTT Assay

This protocol outlines the determination of the cytotoxic effects of 8-Fluoro-5-nitroquinoline on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).[1]

-

Compound Treatment: The cells are then treated with various concentrations of 8-Fluoro-5-nitroquinoline (dissolved in a suitable solvent like DMSO, with the final DMSO concentration kept below 0.5%) for a specified duration (e.g., 48 or 72 hours). A vehicle control is included.[1]

-

MTT Addition: Following treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours to allow for the formation of formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[1]

The workflow for this experimental protocol is visualized below:

Antimicrobial Activity Evaluation: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the determination of the minimum inhibitory concentration (MIC) of 8-Fluoro-5-nitroquinoline against various bacterial strains using the broth microdilution method.

Methodology:

-

Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[1]

-

Compound Dilution: A serial two-fold dilution of 8-Fluoro-5-nitroquinoline is prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.[1]

The workflow for this experimental protocol is depicted below:

Conclusion

While direct experimental data for 8-Fluoro-5-nitroquinoline is currently lacking, a comprehensive analysis of its structural analogs strongly suggests its potential as a potent anticancer and antimicrobial agent. The presence of the fluoro and nitro functional groups on the quinoline core provides a strong rationale for these predicted activities. The proposed experimental protocols offer a clear path for the empirical validation of these hypotheses. Further investigation into the synthesis, biological activity, and mechanism of action of 8-Fluoro-5-nitroquinoline is warranted to explore its full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scialert.net [scialert.net]

The Structure-Activity Relationship of 8-Fluoro-5-nitroquinoline Derivatives: A Technical Guide for Drug Development

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 8-fluoro-5-nitroquinoline derivatives, a promising scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, biological activities, and mechanistic insights into this class of compounds. Due to the limited direct research on 8-fluoro-5-nitroquinoline derivatives, this guide extrapolates data from structurally related analogs to build a predictive SAR profile.

Introduction

Quinoline derivatives are a cornerstone in the development of therapeutic agents, forming the structural basis for a wide range of drugs with diverse pharmacological activities, including antimicrobial, anticancer, and antiparasitic effects. The strategic placement of substituents on the quinoline core allows for the fine-tuning of their biological and physicochemical properties. The 8-fluoro-5-nitroquinoline scaffold is of particular interest as it combines the potent bioactivity associated with fluoroquinolones and nitroaromatic compounds. The fluorine atom at the C-8 position and the nitro group at the C-5 position are expected to significantly influence the molecule's electronic properties, metabolic stability, and target interactions.

Synthesis Strategies

The synthesis of 8-fluoro-5-nitroquinoline derivatives can be achieved through established methods for quinoline ring formation, followed by functional group manipulations. Key synthetic routes include the Skraup, Doebner-von Miller, and Friedländer reactions.

Hypothetical Synthetic Protocol: Skraup Synthesis followed by Nitration

A plausible pathway to an 8-fluoro-5-nitroquinoline derivative involves the cyclization of a substituted aniline to form the quinoline core, followed by a regioselective nitration.

Step 1: Synthesis of 8-Fluoroquinoline via Skraup Reaction

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, add 2-fluoroaniline (1 equivalent).

-

Addition of Reagents: To the stirred aniline, cautiously add concentrated sulfuric acid. Then, add glycerol (3 equivalents) and a mild oxidizing agent such as arsenic pentoxide or nitrobenzene.

-

Reaction: Heat the mixture under reflux for several hours. The reaction is exothermic and should be controlled carefully.

-

Work-up: After cooling, the reaction mixture is poured into a large volume of water and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

Purification: The crude 8-fluoroquinoline can be purified by steam distillation or column chromatography.

Step 2: Nitration of 8-Fluoroquinoline

-

Reaction Setup: Dissolve the synthesized 8-fluoroquinoline in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

-

Nitration: Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) while maintaining the low temperature.

-

Work-up: The reaction mixture is then poured onto crushed ice to precipitate the 8-fluoro-5-nitroquinoline.

-

Purification: The product can be filtered, washed with cold water, and recrystallized from a suitable solvent like ethanol.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 8-fluoro-5-nitroquinoline derivatives is inferred from the known SAR of related fluoroquinolone and nitroquinoline compounds.

Antimicrobial Activity

The antimicrobial properties of quinolines are well-documented. The presence of a fluorine atom, particularly at the C-6 position in many commercial fluoroquinolones, is crucial for potent antibacterial activity.[1] While the fluorine in the target scaffold is at C-8, it is still expected to enhance antimicrobial efficacy. The nitro group is also a known pharmacophore for antimicrobial activity, often acting through the generation of cytotoxic reactive nitrogen species within microbial cells.

| Structural Modification | Effect on Antimicrobial Activity (Inferred) | Rationale |

| 8-Fluoro Group | Enhancement | Increases lipophilicity and cell penetration.[2] |

| 5-Nitro Group | Enhancement | Electron-withdrawing nature can be crucial for activity; potential for bioreduction to cytotoxic species.[3] |

| Substituents at C-7 | Modulation | Introduction of basic amines (e.g., piperazine) often enhances antibacterial potency, particularly against Gram-negative bacteria.[2] |

| Substituents at N-1 | Modulation | Small alkyl or cyclopropyl groups are generally favorable for antibacterial activity.[4] |

| C-3 Carboxylic Acid | Generally Essential | Important for binding to DNA gyrase and topoisomerase IV. |

Anticancer Activity

Nitroquinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[5] The mechanism is often attributed to the induction of oxidative stress and inhibition of key cellular enzymes like topoisomerases.

| Structural Modification | Effect on Anticancer Activity (Inferred) | Rationale |

| 8-Fluoro Group | Potential Enhancement | Can improve metabolic stability and binding affinity.[6] |

| 5-Nitro Group | Likely Enhancement | The nitro group is a feature of some potent anticancer agents like nitroxoline (8-hydroxy-5-nitroquinoline).[5][7] |

| Substituents at C-2 | Modulation | Can influence steric and electronic properties, affecting target interaction.[8] |

| Substituents at C-4 | Modulation | Amino side chains at this position can facilitate antiproliferative activity.[9] |

| Substituents at C-7 | Modulation | Large and bulky alkoxy substituents at this position have been shown to be beneficial for antiproliferative activity in some quinoline series.[9] |

Antiparasitic Activity

Nitroaromatic compounds are known to be effective against various parasites, including Trypanosoma and Leishmania species. Their mechanism often involves enzymatic reduction of the nitro group by parasitic nitroreductases, leading to the formation of toxic metabolites.

| Structural Modification | Effect on Antiparasitic Activity (Inferred) | Rationale |

| 5-Nitro Group | Essential | Key for bioreduction by parasite-specific nitroreductases. |

| 8-Fluoro Group | Potential Modulation | May influence redox potential and cell permeability. |

| Other Substitutions | Modulation | Can affect selectivity and potency against different parasite species. |

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Compound Dilutions: A stock solution of the 8-fluoro-5-nitroquinoline derivative is prepared in a suitable solvent (e.g., DMSO). A series of two-fold dilutions are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.

-

Inoculum Preparation: A standardized bacterial suspension is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and structure-activity relationship of 1-aryl-6,8-difluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibacterial activity of nitroquinoline [chinafinechemical.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. FOXM1: A small fox that makes more tracks for cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FOXM1 in cancer: interactions and vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 8-Fluoro-5-nitroquinoline Interactions: A Technical Guide

Disclaimer: Direct experimental and in silico data for 8-Fluoro-5-nitroquinoline are not extensively available in public literature. This guide extrapolates its potential biological interactions and outlines a robust in silico modeling workflow based on the well-documented activities of its structural analogs, primarily Nitroxoline (8-hydroxy-5-nitroquinoline) and other substituted quinoline derivatives.

Executive Summary

8-Fluoro-5-nitroquinoline is a halogenated nitroaromatic compound belonging to the quinoline class of molecules, which are recognized for their broad spectrum of biological activities. Drawing parallels from its close analog, Nitroxoline, 8-Fluoro-5-nitroquinoline is hypothesized to possess significant potential as an anticancer and antimicrobial agent. Its mechanism of action is likely multifaceted, involving the chelation of metal ions, induction of oxidative stress, and inhibition of key enzymes involved in cell proliferation and survival. This technical guide provides a comprehensive framework for the in silico investigation of 8-Fluoro-5-nitroquinoline's interactions with putative biological targets. It details methodologies for molecular docking and molecular dynamics simulations, outlines potential signaling pathways for investigation, and presents a structured approach to understanding its structure-activity relationship through computational means.

Physicochemical Properties of 8-Fluoro-5-nitroquinoline

A foundational step in any in silico modeling study is the characterization of the small molecule of interest. The physicochemical properties of 8-Fluoro-5-nitroquinoline, sourced from PubChem, are summarized below.[1]

| Property | Value |

| Molecular Formula | C9H5FN2O2 |

| Molecular Weight | 192.15 g/mol |

| IUPAC Name | 8-fluoro-5-nitroquinoline |

| Canonical SMILES | C1=CC2=C(C=CC(=C2N=C1)F)N(=O)=O |

| InChI Key | WOSYAMNMWPZLGF-UHFFFAOYSA-N |

Quantitative Analysis of Analog Activity

To inform the selection of appropriate biological targets for in silico modeling, it is crucial to review the quantitative biological activity data of structurally similar compounds. The following tables summarize the in vitro cytotoxicity and enzyme inhibition data for Nitroxoline and other relevant quinoline derivatives.

Table 1: In Vitro Cytotoxicity of Nitroxoline and Analogs against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Nitroxoline (8-hydroxy-5-nitroquinoline) | Raji (B-cell lymphoma) | 0.438 | [2] |

| A2780 (Ovarian) | Not specified, but cytotoxic | [2] | |

| KCC853 (Renal) | Growth inhibition at various doses | [3] | |

| 5637 (Bladder) | Growth inhibition at various doses | [3] | |

| T24 (Bladder) | Growth inhibition at various doses | [3] | |

| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Raji (B-cell lymphoma) | >2.5 | [2] |

| 8-Hydroxyquinoline | Raji (B-cell lymphoma) | >10 | [2] |

| 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | T47D (Breast) | 0.016 | [4] |

Table 2: Enzyme Inhibition Data for Nitroxoline

| Enzyme Target | Inhibition Constant (Ki) | IC50 | Reference |

| Methionine Aminopeptidase 2 (MetAP2) | Not specified | 54.8 nM | [5] |

| New Delhi Metallo-β-lactamase-1 (NDM-1) | 0.22 µM (for derivative ASN-1733) | Not specified | |

| Cathepsin B | Comparable to other reversible inhibitors | Not specified |

Postulated Biological Targets and Signaling Pathways

Based on the known mechanisms of its analogs, 8-Fluoro-5-nitroquinoline is predicted to interact with several key biological targets, thereby modulating critical signaling pathways implicated in cancer and microbial pathogenesis.

4.1 Key Molecular Targets

-

Metalloenzymes: The ability to chelate divalent metal ions is a hallmark of 8-hydroxyquinolines.[1] This suggests that 8-Fluoro-5-nitroquinoline could inhibit metalloenzymes crucial for cell function, such as Methionine Aminopeptidase 2 (MetAP2), which is involved in angiogenesis.[6]

-

Sirtuins (SIRT1 and SIRT2): Nitroxoline has been shown to inhibit sirtuins, leading to increased acetylation of p53 and α-tubulin, which in turn induces endothelial cell senescence.[7]

-

Cathepsin B: This enzyme is involved in the degradation of the extracellular matrix, and its inhibition by Nitroxoline can block cancer cell migration and invasion.[7]

-

DNA Topoisomerases I and II: Quinoline derivatives are known to act as DNA intercalating agents and inhibitors of topoisomerase enzymes, which are vital for DNA replication and repair.[8][9][10][11][12]

4.2 Modulated Signaling Pathways

The inhibition of the aforementioned targets can lead to the modulation of several interconnected signaling pathways:

-

PI3K/Akt/mTOR Pathway: This is a central regulator of cell growth, proliferation, and survival. Nitroxoline has been reported to modulate this pathway.[13]

-

AMPK/mTOR Pathway: Nitroxoline can induce the activation of AMP-activated protein kinase (AMPK), which in turn inhibits the mTOR signaling pathway, leading to cell cycle arrest and apoptosis.[14][15][16]

-

p53 Signaling Pathway: By inhibiting sirtuins, 8-Fluoro-5-nitroquinoline may increase the acetylation and activation of the tumor suppressor p53, leading to cell cycle arrest and apoptosis.[7]

In Silico Modeling Experimental Protocols

The following section details a hypothetical, yet robust, set of protocols for the in silico modeling of 8-Fluoro-5-nitroquinoline interactions.

5.1 Molecular Docking

Objective: To predict the binding mode and affinity of 8-Fluoro-5-nitroquinoline to the active sites of its putative protein targets.

Methodology:

-

Ligand Preparation:

-

The 3D structure of 8-Fluoro-5-nitroquinoline will be constructed using molecular modeling software (e.g., Avogadro, ChemDraw).

-

The structure will be energy minimized using a suitable force field (e.g., MMFF94).

-

Gasteiger charges will be computed, and rotatable bonds will be defined.

-

-

Target Protein Preparation:

-

The crystal structures of the target proteins (e.g., MetAP2, SIRT1, Cathepsin B, Topoisomerase I/II) will be retrieved from the Protein Data Bank (PDB).

-

All water molecules and non-essential ligands will be removed.

-

Polar hydrogens will be added, and Kollman charges will be assigned.

-

The protein structure will be energy minimized to relieve any steric clashes.

-

-

Docking Simulation:

-

A grid box will be defined to encompass the active site of the target protein. The dimensions and center of the grid will be determined based on the co-crystallized ligand or through blind docking followed by analysis of binding clusters.

-

Molecular docking will be performed using AutoDock Vina or a similar program.

-

The Lamarckian Genetic Algorithm will be employed with a sufficient number of runs to ensure thorough conformational sampling.

-

-

Analysis of Results:

-

The resulting docking poses will be clustered and ranked based on their binding energies.

-

The top-ranked poses will be visualized to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between 8-Fluoro-5-nitroquinoline and the target protein.

-

5.2 Molecular Dynamics Simulation

Objective: To assess the stability of the predicted protein-ligand complex and to further refine the binding mode in a simulated physiological environment.

Methodology:

-

System Preparation:

-

The top-ranked docked complex from the molecular docking study will be used as the starting structure.

-

The complex will be solvated in a periodic box of water molecules (e.g., TIP3P water model).

-

Counter-ions (e.g., Na+, Cl-) will be added to neutralize the system.

-

A suitable force field (e.g., AMBER, CHARMM) will be applied to the system.

-

-

Simulation Protocol:

-

The system will undergo energy minimization to remove bad contacts.

-

A short period of heating (e.g., to 300 K) and equilibration under NVT (constant volume and temperature) and NPT (constant pressure and temperature) ensembles will be performed.

-

A production run of at least 100 nanoseconds will be carried out.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD) of the protein backbone and ligand will be calculated to assess the stability of the complex.

-

Root Mean Square Fluctuation (RMSF) of individual residues will be analyzed to identify flexible regions of the protein.

-

The number and type of intermolecular interactions will be monitored throughout the simulation.

-

Binding free energy calculations (e.g., using MM/PBSA or MM/GBSA methods) will be performed to estimate the binding affinity.

-

Mandatory Visualizations

Diagram 1: In Silico Modeling Workflow for 8-Fluoro-5-nitroquinoline

Caption: A generalized workflow for the in silico modeling of 8-Fluoro-5-nitroquinoline.

Diagram 2: Postulated Signaling Pathways Modulated by 8-Fluoro-5-nitroquinoline

Caption: Potential signaling pathways affected by 8-Fluoro-5-nitroquinoline.

Conclusion

While direct experimental data on 8-Fluoro-5-nitroquinoline is currently scarce, a robust in silico modeling approach, guided by the known biological activities of its structural analogs, can provide valuable insights into its therapeutic potential. The methodologies outlined in this guide, encompassing molecular docking and molecular dynamics simulations, offer a powerful framework for elucidating its binding interactions with key protein targets. The predicted modulation of critical signaling pathways, such as the PI3K/Akt/mTOR and AMPK/mTOR pathways, suggests that 8-Fluoro-5-nitroquinoline warrants further investigation as a potential anticancer and antimicrobial agent. The computational data generated through these in silico models will be instrumental in guiding the rational design and synthesis of novel, more potent quinoline-based therapeutics.

References

- 1. What is Nitroxoline used for? [synapse.patsnap.com]

- 2. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical pharmacodynamic evaluation of antibiotic nitroxoline for anticancer drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Nitroxoline on Angiogenesis and Growth of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitroxoline | C9H6N2O3 | CID 19910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemicalkland.com [chemicalkland.com]

- 14. researchgate.net [researchgate.net]

- 15. Repurposing of nitroxoline as a potential anticancer agent against human prostate cancer – a crucial role on AMPK/mTOR signaling pathway and the interplay with Chk2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. oncotarget.com [oncotarget.com]

Commercial Availability and Technical Guide for 8-Fluoro-5-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, chemical properties, and a detailed hypothetical synthesis protocol for 8-Fluoro-5-nitroquinoline. The information is intended to assist researchers and professionals in drug discovery and development in sourcing and utilizing this important chemical intermediate.

Introduction

8-Fluoro-5-nitroquinoline is a substituted quinoline derivative of significant interest in medicinal chemistry and materials science. The presence of the fluorine atom and the nitro group on the quinoline scaffold imparts unique electronic and steric properties, making it a valuable building block for the synthesis of novel bioactive molecules and functional materials. This guide outlines its commercial suppliers, key physicochemical properties, and a plausible synthetic route.

Commercial Availability and Suppliers

8-Fluoro-5-nitroquinoline (CAS No. 94832-39-0) is available from several chemical suppliers. The purity and available quantities vary among suppliers, and it is recommended to request a certificate of analysis for specific batches.

| Supplier | Purity | Available Quantities | Contact Information |

| BLD Pharm | Information not specified | Inquire for details | --INVALID-LINK-- |

| LabSolutions | 98% | 250mg, 1g, 5g | --INVALID-LINK-- |

| Sunway Pharm Ltd | 97% | 1g, 5g | --INVALID-LINK-- |

| Arctom Scientific | Information not specified | Flexible sizes available | --INVALID-LINK-- |

| ChemUniverse | 97% | 100mg and larger | Inquire via website |

| CHIRALEN | Information not specified | Inquire for details | Inquire via website |

| Advanced Technology & Industrial Co., Ltd. | 95% | Inquire for details | Inquire via website |

Note: Availability and pricing are subject to change. Please contact the suppliers directly for the most current information.

Physicochemical Properties

A summary of the key computed and experimental properties of 8-Fluoro-5-nitroquinoline is provided below.

| Property | Value | Source |

| CAS Number | 94832-39-0 | PubChem |

| Molecular Formula | C₉H₅FN₂O₂ | PubChem[1] |

| Molecular Weight | 192.15 g/mol | PubChem[1] |

| IUPAC Name | 8-fluoro-5-nitroquinoline | PubChem[1] |

| Melting Point | Predicted: 106.28°C | LabSolutions[2] |

| Boiling Point | Predicted: ~329.7°C at 760 mmHg | LabSolutions[2] |

| Solubility | Information not readily available | |

| Appearance | Solid (form may vary) |

Hypothetical Synthesis Protocol

Reaction: Nitration of 8-fluoroquinoline

Reagents and Materials:

-

8-Fluoroquinoline

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, ≥90%)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 8-fluoroquinoline (1.0 equivalent) in concentrated sulfuric acid (5-10 volumes) at 0°C using an ice bath. Stir the mixture until the starting material is completely dissolved.

-

Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding fuming nitric acid (1.1 equivalents) dropwise to concentrated sulfuric acid (2-3 volumes) while cooling in an ice bath.

-

Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 8-fluoroquinoline in sulfuric acid, maintaining the reaction temperature between 0 and 5°C. The addition should be controlled to prevent a rapid increase in temperature.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by taking a small aliquot of the reaction mixture, quenching it with ice water, extracting with an organic solvent, and spotting on a TLC plate.

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice with stirring. This will precipitate the crude product.

-

Neutralization and Extraction: Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer three times with dichloromethane or ethyl acetate.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude 8-Fluoro-5-nitroquinoline.

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 8-Fluoro-5-nitroquinoline.

Safety Information

8-Fluoro-5-nitroquinoline is a chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) from the supplier for complete and detailed safety information before handling this compound.

Visualizations

The following diagrams illustrate the logical workflow for acquiring and synthesizing 8-Fluoro-5-nitroquinoline.

Caption: Commercial sourcing and hypothetical synthesis workflow for 8-Fluoro-5-nitroquinoline.

Caption: Logical relationship of reactants to product in the synthesis of 8-Fluoro-5-nitroquinoline.

References

An In-Depth Technical Guide to 8-Fluoro-5-nitroquinoline: Safety, Handling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Fluoro-5-nitroquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. This document consolidates critical safety and handling information, outlines a plausible synthetic protocol, and discusses potential biological activities based on structurally related compounds. The information herein is intended to serve as a foundational resource for laboratory personnel working with this molecule.

Compound Identification and Properties

8-Fluoro-5-nitroquinoline is a substituted quinoline derivative. The presence of the quinoline scaffold, a fluorine atom, and a nitro group suggests its potential for diverse biological activities.

| Property | Value |

| Chemical Formula | C₉H₅FN₂O₂ |

| Molecular Weight | 192.15 g/mol |

| CAS Number | 94832-39-0 |

| Appearance | Solid (form may vary) |

Safety and Handling

The following safety and handling guidelines are based on available data for 8-Fluoro-5-nitroquinoline and related nitroaromatic and fluorinated heterocyclic compounds.

Hazard Identification

8-Fluoro-5-nitroquinoline is classified as hazardous. The following table summarizes the GHS hazard statements associated with this compound.

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3) | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to standard laboratory safety protocols is essential when handling 8-Fluoro-5-nitroquinoline.

| Precautionary Category | Precautionary Statements |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated |

Methodological & Application